

Butylsilane in Pharmaceutical Research: A Technical Guide to Procurement and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butylsilane**

Cat. No.: **B075430**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **butylsilane**, a versatile organosilicon compound with growing importance in pharmaceutical research and drug development. The document details its procurement from leading suppliers, summarizes its key physicochemical properties, and presents a comprehensive experimental protocol for its application as a reducing agent in the synthesis of drug intermediates. Furthermore, this guide illustrates a typical workflow for the procurement and in-house quality control of **butylsilane**, offering a practical framework for research and development laboratories.

Procurement of Butylsilane and its Derivatives

Sourcing high-purity **butylsilane** is the first critical step for its successful integration into synthetic workflows. Several reputable chemical suppliers offer **butylsilane** and its derivatives suitable for research and pharmaceutical applications. Key suppliers include:

- Sigma-Aldrich (a part of Merck KGaA): A major supplier to the life science industry, offering **n-butylsilane** with a purity of $\geq 97.0\%$ (GC)[1]. They provide comprehensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
- TCI America: A supplier of a wide range of organic chemicals, including various silane derivatives like **di-tert-butylsilane**[2][3].

- ChemicalBook: An online platform that aggregates data and suppliers for a vast array of chemical compounds, listing multiple suppliers for **n-butylsilane**^[4].
- Alfa Chemistry: A global supplier of chemical products, offering **tri-n-butylsilane** among its portfolio of alkyl silanes^[5].
- Gelest, Inc.: Specializing in silicones, organosilanes, and metal-organics, Gelest offers a range of silane compounds for various applications^[6].
- Oakwood Chemical: A provider of fine organic chemicals, including **di-tert-butylsilane**^[7].
- Chem-Impex International: A supplier of specialty chemicals for research and development, offering **di-tert-butylsilane**^[8].

When purchasing **butylsilane**, it is imperative to obtain and thoroughly review the supplier's specifications, including purity, impurity profiles, and packaging information, to ensure it meets the stringent requirements of pharmaceutical research.

Properties of Butylsilane and Related Compounds

A clear understanding of the physicochemical properties of **butylsilane** is essential for its safe handling and effective use in experimental design. The following table summarizes key quantitative data for **n-butylsilane** and some of its commonly used derivatives.

Property	n-Butylsilane	Di-tert-butylsilane	Tri-n-butylsilane
CAS Number	1600-29-9[1][4][9]	30736-07-3[8][10]	998-41-4[5][11]
Molecular Formula	C4H12Si[1][4][9]	C8H20Si[8][10]	C12H28Si
Molecular Weight	88.22 g/mol [1][4][9]	144.33 g/mol [8][10]	200.44 g/mol [5]
Purity	≥97.0% (GC)[1]	>95.0% (GC)[2], 97% [10]	99%
Boiling Point	56.7 °C (lit.)[1][4]	129-130 °C (lit.)[10]	225-226 °C/755 mmHg (lit.)[5]
Density	0.68 g/mL at 20 °C (lit.)[1][4]	0.729 g/mL at 25 °C (lit.)[10]	0.779 g/mL at 25 °C (lit.)[5]
Refractive Index	n20/D 1.392[1][4]	n20/D 1.42 (lit.)[10]	n20/D 1.436 (lit.)
Flash Point	-6 °C[4]	-2.22 °C (closed cup)	182 °F[5]

Applications of Butylsilane in Drug Development

Organosilanes, including **butylsilane**, are versatile reagents in organic synthesis and have found numerous applications in the development of pharmaceuticals. Their utility stems from the unique reactivity of the silicon-hydrogen bond.

Hydrosilylation Reactions

Hydrosilylation is a powerful method for the formation of silicon-carbon bonds and is widely used in the synthesis of complex organic molecules. This reaction involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by a transition metal complex. While specific protocols for **n-butylsilane** are less common in the literature compared to other silanes, the general principles apply.

Reducing Agent

The hydridic nature of the hydrogen atom in the Si-H bond makes silanes effective reducing agents for a variety of functional groups. They offer a milder alternative to traditional metal hydride reagents like lithium aluminum hydride.

Experimental Protocol: Reduction of an Aldehyde using n-Butylsilane

This section provides a detailed, generalized protocol for the reduction of an aromatic aldehyde to the corresponding alcohol using **n-butylsilane**. This type of transformation is a common step in the synthesis of pharmaceutical intermediates.

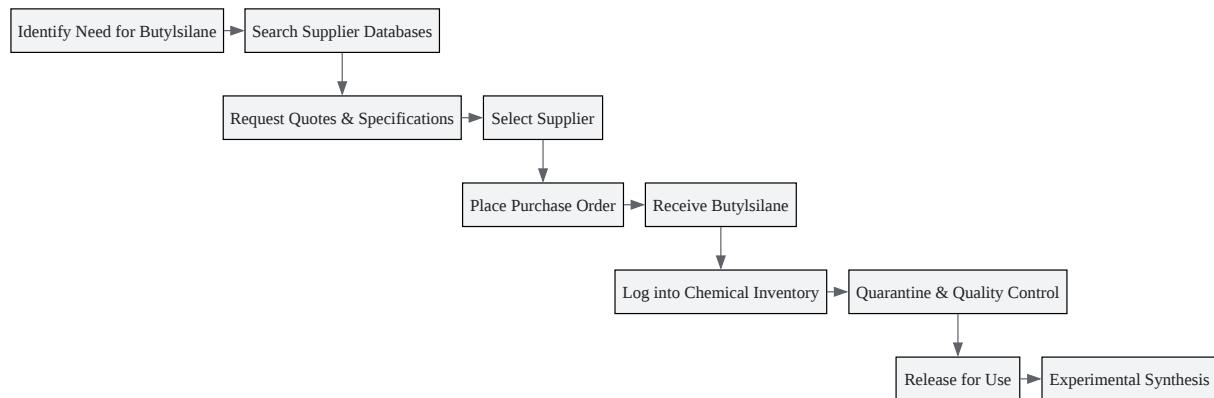
Reaction: Reduction of 4-Nitrobenzaldehyde to (4-Nitrophenyl)methanol.

Materials:

- 4-Nitrobenzaldehyde
- **n-Butylsilane** ($\geq 97.0\%$ purity)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

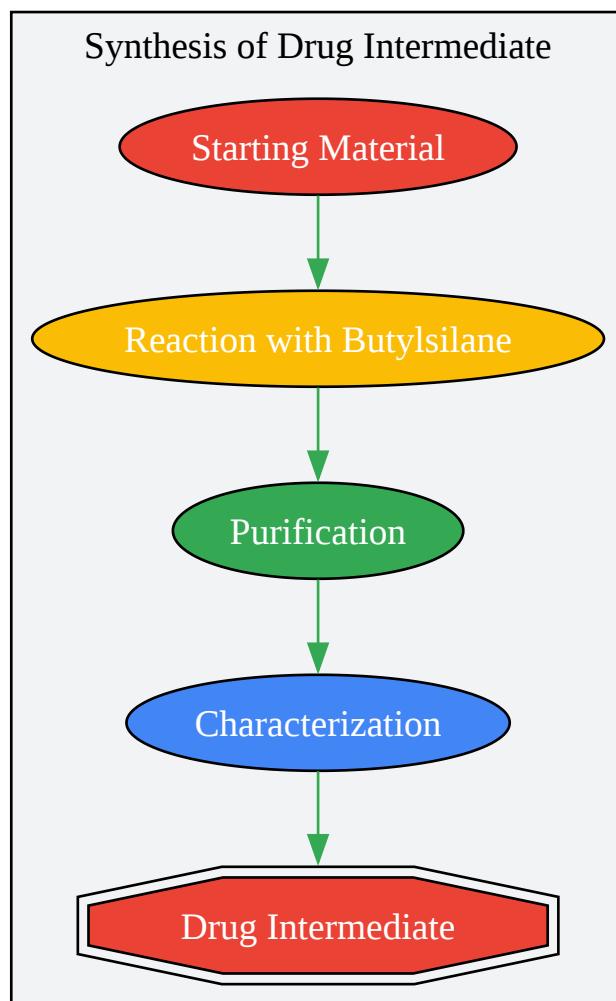
Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum
- Syringes and needles
- Inert gas supply (Nitrogen or Argon)


- Rotary evaporator
- Chromatography column
- Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-nitrobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane.
- Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add trifluoroacetic acid (1.1 eq) dropwise via syringe. Following the acid addition, add **n-butylsilane** (1.2 eq) dropwise via syringe.
- Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
- Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Isolation and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
- Characterization: The structure and purity of the resulting (4-nitrophenyl)methanol can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.


Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows relevant to the procurement and use of **butylsilane** in a research setting.

[Click to download full resolution via product page](#)

Caption: Procurement and Internal Handling Workflow for **Butylsilane**.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for **Butylsilane** in Drug Intermediate Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butylsilane = 97.0 GC 1600-29-9 [sigmaaldrich.com]
- 2. Di-tert-Butylsilane | 30736-07-3 | TCI AMERICA [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]
- 4. N-BUTYLSILANE | 1600-29-9 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. DI-n-BUTYLDICHLOROSILANE | [gelest.com]
- 7. Di-tert-Butylsilane [oakwoodchemical.com]
- 8. chemimpex.com [chemimpex.com]
- 9. butylsilane | 1600-29-9 [chemnet.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. TRI-n-BUTYLSILANE, CasNo.998-41-4 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- To cite this document: BenchChem. [Butylsilane in Pharmaceutical Research: A Technical Guide to Procurement and Application]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075430#butylsilane-suppliers-and-purchasing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

